5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide class. This compound features a central triazole core substituted with a 4-chlorobenzyl group at position 1 and a phenyl carboxamide at position 4 (Figure 1). Its structural design is rooted in its role as a β-turn mimetic, which enables it to interfere with protein-protein interactions critical to bacterial stress response pathways, particularly the SOS response .
Key Pharmacological Activity: The compound was identified as a potent inhibitor of LexA autoproteolysis, a key step in the bacterial SOS response. By blocking LexA cleavage, it prevents the activation of error-prone DNA repair mechanisms, thereby sensitizing bacteria to antibiotics and reducing mutagenesis . Initial high-throughput screening (HTS) revealed an IC50 of 32 µM for the parent scaffold, with optimized analogs (e.g., compound 14) achieving IC50 values as low as 9 µM . Notably, it exhibits low cytotoxicity (CC50 >500 µM in HG2 cells), making it a promising adjuvant for antimicrobial therapy .
Properties
Molecular Formula |
C16H14ClN5O |
|---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c17-12-8-6-11(7-9-12)10-22-15(18)14(20-21-22)16(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) |
InChI Key |
OIQBZRWUOTYBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented approach involves the cyclization of in situ-generated azides with α-cyanoacetamides. This method, adapted from the synthesis of analogous triazole-carboxamides, proceeds via a [3+2] cycloaddition mechanism. The azide intermediate (e.g., 4-chlorobenzyl azide) reacts with an α-cyanoacetamide derivative under basic conditions to form the triazole core.
- Azide Preparation : 4-Chlorobenzyl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours.
- Cyclization : The azide is combined with ethyl 2-cyano-N-phenylacetamide in ethanol, followed by sodium hydroxide (NaOH). The mixture is heated at 80°C under microwave irradiation for 1 hour.
- Workup : The crude product is acidified with HCl, extracted with ethyl acetate, and purified via recrystallization.
Key Conditions :
Modifications for Enhanced Efficiency
- Microwave Assistance : Reduces reaction time from 24 hours to 1 hour.
- Solvent Optimization : Replacing ethanol with tetrahydrofuran (THF) improves solubility of aromatic intermediates.
Base-Mediated Cyclization Reactions
Sodium Ethoxide or Cesium Carbonate Catalysis
A second route employs base-mediated cyclization, as demonstrated in the synthesis of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides.
- Substrate Preparation : Ethyl 2-cyano-3-(4-chlorobenzylamino)acrylate is treated with sodium ethoxide (NaOEt) in ethanol.
- Cyclization : The reaction is stirred at room temperature for 6 hours, yielding the triazole ring.
- Amidation : The ethyl ester is hydrolyzed to the carboxylic acid and subsequently coupled with aniline using carbodiimide chemistry.
Advantages :
- Mild Conditions : No requirement for high temperatures or inert atmospheres.
- Scalability : Suitable for gram-scale synthesis (reported yields: 65–70%).
Limitations :
- Functional Group Sensitivity : Base-labile groups may require protective strategies.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies on triazole syntheses reveal:
Purification Techniques
- Recrystallization : Preferred for high-purity products (ethanol/water mixtures).
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Azide-Cyanoacetamide | 56 | 95 | 1 | Moderate |
| Base-Mediated Cyclization | 68 | 90 | 6 | High |
| Click Chemistry | 85 | 98 | 24 | Low |
Key Findings :
- Click Chemistry offers superior yields but requires stoichiometric Cu, complicating purification.
- Base-Mediated Routes provide the best balance of scalability and efficiency for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and triazole ring undergo oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Application |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, 50–60°C | Nitroso or nitro derivatives | Intermediate for further functionalization |
| KMnO₄ (acidic) | H₂SO₄, reflux | Oxidized triazole ring with ketone formation | Study of ring stability |
Oxidation typically targets the electron-rich amino group (-NH₂), converting it to nitroso (-NO) or nitro (-NO₂) groups. The triazole ring remains intact under mild conditions but may degrade under strong oxidative agents.
Reduction Reactions
Reductive modifications focus on the carboxamide and aromatic systems:
| Reagent | Conditions | Product Formed | Outcome |
|---|---|---|---|
| NaBH₄ | Ethanol, RT | Reduced amide to amine | Enhanced water solubility |
| LiAlH₄ | Dry ether, reflux | Benzyl group dechlorination | Synthesis of dehalogenated analogs |
Selective reduction of the carboxamide group to a primary amine (-CH₂NH₂) is achieved using NaBH₄, while LiAlH₄ may remove the 4-chloro substituent on the benzyl group.
Nucleophilic Substitution
The amino group acts as a nucleophile in substitution reactions:
| Electrophile | Conditions | Product Formed | Role in Drug Design |
|---|---|---|---|
| Alkyl halides (R-X) | DMF, 80°C | N-alkylated derivatives | Modulation of lipophilicity |
| HNO₂ (nitrous acid) | Acidic, 0–5°C | Diazonium salt intermediates | Precursor for coupling reactions |
N-alkylation with methyl iodide or ethyl bromide introduces hydrophobic side chains, while diazotization enables coupling with aromatic amines or phenols.
Alkylation and Acylation
The amino group undergoes alkylation/acylation to modify steric and electronic properties:
| Reagent | Conditions | Product Formed | Biological Relevance |
|---|---|---|---|
| Methyl iodide | K₂CO₃, acetone | N-methylcarboxamide | Improved metabolic stability |
| Acetyl chloride | Pyridine, RT | N-acetylated derivative | Reduced reactivity for targeted delivery |
Methylation shields the amino group from enzymatic degradation, while acylation alters hydrogen-bonding capacity.
Metal Complexation
The triazole ring coordinates with transition metals, critical for bioactivity:
| Metal Salt | Conditions | Complex Formed | Observed Effect |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Cu(II)-triazole chelate | Enhanced enzyme inhibition |
| Fe(NO₃)₃ | Aqueous, pH 7 | Fe(III)-amide complex | Stabilization of oxidation states |
Coordination with Cu(II) enhances binding to biological targets like macrophage migration inhibitory factor (MIF), as demonstrated in enzyme inhibition studies (IC₅₀ = 1.7 μM for related analogs) . π-π stacking between the chlorobenzyl group and aromatic residues in proteins further stabilizes these interactions .
Hydrolysis
The carboxamide group undergoes hydrolysis under extreme conditions:
| Conditions | Reagent | Product Formed | Utility |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | Carboxylic acid + ammonia | Degradation studies |
| Basic (NaOH, 2M) | 60°C, 6h | Carboxylate salt + amine | Prodrug activation pathways |
Hydrolysis is minimal under physiological conditions, ensuring stability in drug formulations.
Key Research Findings
-
Structure-Activity Relationships : Substituents on the triazole ring (e.g., chloro, phenyl) significantly influence reactivity and bioactivity. For example, π-π interactions from the 4-chlorobenzyl group enhance binding to hydrophobic enzyme pockets .
-
Allosteric Modulation : Metal complexes of this compound exhibit non-competitive inhibition of MIF tautomerase (Kₐ = 95 μM), suggesting utility in targeting protein-protein interactions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is C₁₀H₁₀ClN₅O, with a molecular weight of 251.67 g/mol. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the amino group and the carboxamide moiety enhances its potential for biological activity.
Anticancer Activity
- Mechanism of Action : Studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of theophylline with 1,2,3-triazole structures have demonstrated strong antiproliferative effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) cells (H460 and A549) with IC50 values indicating effective cytotoxicity .
-
Case Studies :
- A recent study highlighted that a series of triazole derivatives exhibited considerable antitumor activity by inducing apoptosis in cancer cells through mechanisms involving the downregulation of phosphorylated Akt protein levels .
- Another research indicated that structural modifications in triazole derivatives can enhance their anticancer efficacy while reducing toxicity to normal cells .
Antimicrobial Properties
The triazole ring structure is also associated with antimicrobial activity. Compounds with this scaffold have been shown to inhibit various pathogens effectively. For example:
- Triazole derivatives have been reported to possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents .
Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors. The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites:
- Recent studies have indicated that certain triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases . This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease.
Synthesis and Derivative Development
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods including:
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Table 1: Key Analogs and Their Properties
Area-Specific Analysis :
Area A (Benzyl Substituent): 4-Chlorobenzyl (target compound): Optimal for LexA inhibition; replacement with non-aromatic groups (e.g., cyclohexyl) reduces activity . 4-Fluorobenzyl (e.g., MKA004): Retains activity in some analogs but with reduced specificity . 3-Chlorobenzyl: Lower potency compared to para-substituted analogs, likely due to steric hindrance .
Area C (Carboxamide Substituent) :
- Phenyl group : Critical for LexA binding; methylation or replacement with aliphatic groups abolishes activity .
- Heteroaryl substitutions (e.g., thiophene in ): Tolerated in some anticancer analogs but untested for SOS response inhibition .
Mechanistic and Target Diversity
- Antimicrobial Adjuvants : The 4-chlorobenzyl-N-phenyl derivative specifically targets LexA, disrupting SOS response without PAINS (Pan-Assay Interference Compounds) liabilities .
- Anticancer Agents: Analogs like 5-amino-1-(4-bromobenzyl)-N-(2,4-dichlorophenyl) show antiproliferative activity against renal and CNS cancers, likely via kinase inhibition or miRNA modulation .
- Antiparasitic Activity: Derivatives with pyridyl or dichlorophenyl groups inhibit Trypanosoma cruzi, highlighting scaffold versatility .
Biological Activity
5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
- Formation of the Triazole Ring : The compound is synthesized through a reaction involving azide and alkyne components via click chemistry, which is known for its efficiency and specificity in forming triazole derivatives.
- Functionalization : The introduction of the 4-chlorobenzyl group enhances the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit potent anticancer activity. A study evaluating various triazole analogues demonstrated that compounds with similar structures inhibited cancer cell proliferation effectively. For instance:
- Growth Inhibition : The compound was tested against a panel of 60 human cancer cell lines, showing significant growth inhibition (GI50 values ranging from 0.02 to 0.99 μM) across multiple cancer types, including leukemia and breast cancer .
| Cell Line Type | GI50 (µM) |
|---|---|
| Leukemia | 0.02 - 0.99 |
| Breast Cancer | 0.05 - 0.70 |
| Lung Cancer | 0.10 - 0.80 |
| Colon Cancer | 0.15 - 0.90 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of the NF-κB signaling pathway:
- Inhibition of p65 Phosphorylation : The compound significantly inhibits IKK-β mediated phosphorylation of p65, which is crucial for NF-κB activation in tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound demonstrates notable antimicrobial activity:
- Antibacterial Screening : It has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives similar to the target compound:
- Study on Triazole Derivatives : A comprehensive review found that triazole compounds possess low multidrug resistance and high bioavailability, making them suitable candidates for drug development .
- Clinical Applications : In a clinical setting, derivatives with similar structures have been evaluated for their ability to treat resistant infections and tumors, showcasing their therapeutic versatility .
Q & A
Q. What are the key structural features and synthesis protocols for 5-amino-1-(4-chlorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide?
The compound features a triazole core substituted with a 4-chlorobenzyl group at position 1, an amino group at position 5, and an N-phenylcarboxamide at position 3. Synthesis typically involves condensation reactions between substituted anilines and isocyanides, followed by cyclization with sodium azide to form the triazole ring. For example, analogous compounds are synthesized via reactions of 4-chloroaniline derivatives with phenyl isocyanide to form intermediates, which are subsequently azide-cyclized .
Q. What biochemical targets are associated with this compound, and how are they validated experimentally?
The compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), validated via enzyme activity assays (e.g., fluorometric or colorimetric HDAC inhibition assays) and cellular models (e.g., inflammation or cancer cell proliferation assays). For instance, COX-2 inhibition is measured using prostaglandin E2 (PGE2) ELISA in lipopolysaccharide-stimulated macrophages .
Q. What in vitro assays are commonly used to evaluate its antiproliferative activity?
Antiproliferative activity is assessed via MTT or SRB assays against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75 cells). Activity is quantified using growth percentage (GP) values; for example, related triazole derivatives show GP values as low as -27.30% in SNB-75 cells, indicating strong inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across different experimental models?
Discrepancies in inhibition potency (e.g., COX-2 IC50 varying between cell-free vs. cell-based assays) may arise from differences in membrane permeability, off-target effects, or assay conditions. To address this, orthogonal validation methods (e.g., CRISPR-mediated gene knockout or isotopic tracer studies) should be employed to confirm target specificity .
Q. What strategies are recommended for optimizing solubility and bioavailability without compromising activity?
Structural modifications, such as introducing polar substituents (e.g., hydroxyl or amine groups) or using prodrug approaches (e.g., ester prodrugs), can enhance solubility. For example, replacing the 4-chlorobenzyl group with a 4-fluorobenzyl moiety in analogous compounds improved aqueous solubility while retaining HDAC inhibitory activity .
Q. How does this compound interact with bacterial SOS response pathways, and what are the implications for antibiotic resistance?
The triazole-carboxamide scaffold disrupts LexA autoproteolysis, a key step in bacterial SOS response activation. This inhibits error-prone DNA repair, reducing mutagenesis-driven antibiotic resistance. Experimental validation involves LexA cleavage assays and SOS gene expression profiling (e.g., recA promoter activity via β-galactosidase reporter systems) .
Q. What crystallographic methods are suitable for resolving its 3D structure, and how are data processed?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard. High-resolution data (e.g., <1.0 Å) are processed via the SHELX suite, with anisotropic displacement parameters refined to model thermal motion. WinGX or Olex2 can visualize electron density maps and validate hydrogen bonding interactions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate enzyme inhibition using orthogonal assays (e.g., SPR for binding kinetics alongside functional assays) .
- Structural Optimization : Employ molecular docking (e.g., AutoDock Vina) to predict substituent effects on target binding, followed by synthetic validation .
- Toxicity Profiling : Use zebrafish embryo models or primary hepatocyte cultures to assess off-target toxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
